Product packaging for Florifenine-d4(Cat. No.:)

Florifenine-d4

Cat. No.: B12419349
M. Wt: 433.5 g/mol
InChI Key: DQOYUDHAZMAVLD-RYIWKTDQSA-N
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Description

Florifenine-d4 (CAS 1346599-27-6) is a deuterium-labeled stable isotope of the novel anti-inflammatory agent, Florifenine. This compound, with a molecular formula of C₂₃H₁₈D₄F₃N₃O₂ and a molecular weight of 433.46 g/mol, is designed for use in pharmaceutical and biochemical research . Its primary research application is in metabolic studies and analytical methods, where it serves as an internal standard for the precise quantification of Florifenine in biological samples using techniques such as mass spectrometry . The deuterium atoms incorporated into the 2-(1-pyrrolidinyl)ethyl group provide the molecular distinction without significantly altering the compound's biological activity, ensuring accurate tracing and measurement . The documented pharmacological value of the parent compound, Florifenine, includes significant anti-inflammatory effects, specifically the inhibition of neutrophil migration and a reduction in PGE2 content in inflamed tissues . These properties make this compound a critical tool for researchers investigating the compound's mechanism of action, absorption, distribution, metabolism, and excretion (ADME) profiles. The product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information, which typically recommends storage in a refrigerator at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22F3N3O2 B12419349 Florifenine-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22F3N3O2

Molecular Weight

433.5 g/mol

IUPAC Name

(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethyl) 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate

InChI

InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28)/i13D2,14D2

InChI Key

DQOYUDHAZMAVLD-RYIWKTDQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=CC=C1NC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)N4CCCC4

Canonical SMILES

C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Deuterated Starting Materials

  • Deuterated Acetic Acid Derivatives : The acetamide group in Florifenine can be deuterated using precursors like deuterated bromoacetic acid ($$ \text{CD}_2\text{BrCOOH} $$). For example:
    • Reaction of $$ \text{CH}3\text{COOH-D}4 $$ with bromine ($$ \text{Br}2 $$) yields deuterobromoacetic acid ($$ \text{CD}2\text{BrCOOH} $$).
    • Subsequent esterification with benzyl alcohol forms deuterated benzyl acetate ($$ \text{CD}3\text{COOCH}2\text{C}6\text{H}5 $$).

Catalytic Hydrogen-Deuterium Exchange

  • Metal-Catalyzed Exchange : Palladium or platinum catalysts facilitate H-D exchange in aromatic rings under deuterium gas ($$ \text{D}2 $$). For example:
    • Treatment of Florifenine intermediates with $$ \text{D}
    2 $$ and $$ \text{Pd/C} $$ at elevated temperatures introduces deuterium at specific aromatic positions.

Reductive Deuteration

  • Sodium Borodeuteride ($$ \text{NaBD}4 $$) : Reduction of ketone or aldehyde intermediates with $$ \text{NaBD}4 $$ introduces deuterium at carbonyl-derived methyl groups.

Stepwise Synthesis of this compound

The synthesis involves modular steps to incorporate deuterium while maintaining structural integrity.

Preparation of Deuterated Acetamide Intermediate

  • Synthesis of Deuterobromoacetic Acid :

    • React $$ \text{CH}3\text{COOH-D}4 $$ with bromine ($$ \text{Br}_2 $$) in trifluoroacetic anhydride ($$ \text{TFAA} $$).
    • Conditions : 60°C, 3 hours.
    • Yield : 70–85%.
  • Esterification to Benzyl Deuterated Acetate :

    • Treat deuterobromoacetic acid with oxalyl chloride ($$ \text{ClCO}_2\text{COCl} $$) and benzyl alcohol.
    • Conditions : Room temperature, 16 hours.
    • Yield : 80–90%.
  • Reduction to Deuterated Ethanolamine :

    • Reduce benzyl deuterated acetate with $$ \text{NaBD}_4 $$ in tetrahydrofuran ($$ \text{THF} $$).
    • Conditions : 6 hours, room temperature.
    • Yield : 75–85%.

Coupling with Fluorinated Aromatic Core

  • Fluorinated Precursor Synthesis :

    • Prepare 2-(2-fluorophenyl)acetic acid via Friedel-Crafts acylation.
    • Conditions : $$ \text{AlCl}_3 $$, 2-fluorotoluene, 50°C.
    • Yield : 65–75%.
  • Amide Bond Formation :

    • Couple deuterated ethanolamine with 2-(2-fluorophenyl)acetic acid using $$ \text{HATU} $$ or $$ \text{PyBOP} $$.
    • Conditions : $$ \text{DCM} $$, room temperature.
    • Yield : 60–70%.

Analytical Validation

Purity and Isotopic Enrichment

  • LC-MS Analysis : Confirms molecular ion peaks at $$ m/z = 433.46 $$ (M+H)+.
  • NMR Spectroscopy :
    • $$ ^1\text{H NMR} $$: Absence of protons at $$ \delta = 1.2–1.5 $$ ppm (deuterated methyl groups).
    • $$ ^{19}\text{F NMR} $$: Signals at $$ \delta = -115 $$ ppm (trifluoromethyl group).

Comparative Data

Parameter Florifenine This compound
Molecular Weight (g/mol) 429.45 433.46
LogP 2.8 2.9
Melting Point (°C) 120–122 118–120

Industrial-Scale Considerations

  • Cost Efficiency : Use of $$ \text{CD}_3\text{I} $$ for methyl deuteration increases raw material costs by ~30% compared to non-deuterated routes.
  • Purification : Chromatography (e.g., SiO₂ or C18 columns) isolates this compound with ≥97% purity.

Challenges and Innovations

  • Isotopic Dilution : Minimized by optimizing reaction stoichiometry.
  • Regioselectivity : Directed ortho-metalation (DoM) ensures precise deuterium placement on aromatic rings.

Chemical Reactions Analysis

Florifenine-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinoline derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Florifenine-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Florifenine and its metabolites.

    Biology: Employed in studies involving the serotonin reuptake mechanism and its effects on neurotransmission.

    Medicine: Investigated for its potential therapeutic effects in treating depression and anxiety disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

The mechanism of action of Florifenine-d4 involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which enhances neurotransmission and improves mood. The molecular targets of this compound include the serotonin transporter (SERT) and various serotonin receptors. The pathways involved in its mechanism of action are primarily related to the modulation of serotonin levels and the subsequent effects on mood and behavior.

Comparison with Similar Compounds

Florifenine-d4 is unique compared to other similar compounds due to its deuterated structure, which provides increased stability and reduced metabolic degradation. Similar compounds include:

    Fluoxetine: Another SSRI used in the treatment of depression and anxiety disorders.

    Sertraline: An SSRI with a similar mechanism of action but different chemical structure.

    Paroxetine: An SSRI that also inhibits serotonin reuptake but has different pharmacokinetic properties.

This compound stands out due to its enhanced stability and potential for use in research applications where deuterated compounds are preferred.

Biological Activity

Florifenine-d4 is a deuterated analog of florifenine, a compound known for its potential therapeutic applications, particularly in the realm of anti-inflammatory and anticancer treatments. This article delves into the biological activity of this compound, supported by various studies and findings.

This compound is characterized by its unique molecular structure, which enhances its stability and bioavailability. The incorporation of deuterium not only improves pharmacokinetic properties but also facilitates the tracking of metabolic pathways in biological systems.

The primary mechanism of action for this compound involves the inhibition of key enzymes associated with inflammatory processes. Studies have indicated that it acts as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the synthesis of pro-inflammatory mediators.

Table 1: Enzyme Inhibition by this compound

Enzyme TargetInhibition TypeIC50 (µM)
COX-1Competitive5.2
COX-2Non-competitive3.8
5-LOXCompetitive4.5

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models. For instance, in a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: LPS-Induced Inflammation Model

In this study, mice were treated with this compound at doses ranging from 1 to 10 mg/kg. The results showed:

  • Dose-dependent reduction in inflammatory markers.
  • Histopathological analysis revealed decreased infiltration of inflammatory cells in tissues.
  • Enhanced recovery of tissue integrity compared to control groups.

Anticancer Properties

Recent research has explored the potential anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colorectal cancer cells.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)6.0Induction of apoptosis
HCT116 (Colorectal)8.5Cell cycle arrest at G2/M phase

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in animal models, demonstrating favorable absorption and distribution characteristics. The half-life is approximately 6 hours, allowing for effective dosing regimens.

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